3-phenyl-1,2-oxathiolane2,2-dioxide

Thermal Stability Distillation Process Chemistry

Researchers face isomer-specific reactivity and ring strain variations among cyclic sulfonates. This 3-phenyl γ-sultone offers distinct advantages over 1,3-oxathiolane or 5-phenyl isomers. - **Reactivity**: Lower activation barrier for nucleophilic attack at α-methylene vs. 1,3-oxathiolane; enables mild S-, O-, N- bond formation. - **Physicochemical**: LogP 2.56 (optimal oral bioavailability/BBB range); Bp 394.4°C (6.5°C above 5-isomer for high-temp distillation). - **Supply**: Packaged under inert gas; certified for R&D use.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 26910-63-4
Cat. No. B3050554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1,2-oxathiolane2,2-dioxide
CAS26910-63-4
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1COS(=O)(=O)C1C2=CC=CC=C2
InChIInChI=1S/C9H10O3S/c10-13(11)9(6-7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyPBXVQKQXOJYKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2-oxathiolane 2,2-dioxide: Technical Baseline


3-Phenyl-1,2-oxathiolane 2,2-dioxide (CAS 26910-63-4) is a heterocyclic organosulfur compound belonging to the class of cyclic sulfonate esters known as γ-sultones [1]. Its molecular architecture consists of a five-membered 1,2-oxathiolane ring where the sulfur atom is fully oxidized to a sulfone (-SO₂-) and a phenyl substituent is positioned at the C3 carbon [2]. This specific substitution pattern differentiates it from isomeric 5-phenyl and 3,3-diphenyl derivatives, as well as from the more widely studied 1,3-oxathiolane class, necessitating a thorough evaluation of its distinct physicochemical and reactivity profile prior to selection for research or industrial applications.

Scaffold 1,2-Oxathiolane 2,2-dioxide sulfone core for nucleophilic ring-opening
Isomer C3-phenyl substitution pattern, distinct from 5-phenyl and 3,3-diphenyl isomers
Class distinction Reactivity profile differs from 1,3-oxathiolane; verify ring-strain requirements

Why 3-Phenyl-1,2-oxathiolane 2,2-dioxide Cannot Be Replaced


Substituting 3-phenyl-1,2-oxathiolane 2,2-dioxide with a different cyclic sulfonate—even a closely related isomer such as 5-phenyl-1,2-oxathiolane 2,2-dioxide (CAS 113918-48-2)—is scientifically unsound due to fundamental differences in ring strain, electrophilic reactivity, and nucleophilic ring-opening pathways [1]. The 1,2-oxathiolane ring exhibits greater angular strain and a more polarized S-O bond compared to the 1,3-oxathiolane system, resulting in a lower activation barrier for nucleophilic attack at the α-methylene position [2]. Furthermore, the position of the phenyl substituent (C3 vs. C5) alters the electronic environment and steric accessibility of the sulfonate ester, directly impacting reaction kinetics and product selectivity in downstream transformations [3]. The quantitative evidence below substantiates these differences and provides a rigorous basis for compound-specific selection.

5-Phenyl isomer mismatch
Positional shift alters boiling point and distillation profile; may not match optimized process conditions.
1,3-Oxathiolane analog
Lower ring strain reduces nucleophilic opening reactivity; requires harsher conditions that may degrade sensitive groups.
Unsubstituted parent compound
Absence of phenyl group drops LogP by ~3.1; limits lipophilicity-driven partitioning for extraction or bioassays.

3-Phenyl-1,2-oxathiolane 2,2-dioxide: Quantitative Differentiation Evidence


Boiling Point: 3-Phenyl vs. 5-Phenyl Isomer

The boiling point of 3-phenyl-1,2-oxathiolane 2,2-dioxide is reported as 394.4 °C at 760 mmHg [1]. In contrast, its positional isomer, 5-phenyl-1,2-oxathiolane 2,2-dioxide (CAS 113918-48-2), exhibits a boiling point of 387.9 °C under identical conditions [2]. This difference of +6.5 °C is attributed to the proximity of the phenyl group to the electrophilic sulfone moiety, which enhances intermolecular dipole-dipole interactions in the 3-phenyl isomer.

Boiling Point
Head-to-head
394.4 °C vs 387.9 °C
+6.5 °C
Higher target boiling point impacts distillation design.
Calculated at 760 mmHg; verify experimentally.
Thermal Stability Distillation Process Chemistry

Lipophilicity and Partition Coefficient

3-Phenyl-1,2-oxathiolane 2,2-dioxide exhibits a calculated LogP of 2.56 [1]. While direct experimental LogP data for the 5-phenyl isomer is not available in authoritative databases, this value is consistent with the presence of a single aromatic ring on a polar sulfonate ester core. For comparison, the unsubstituted parent compound, 1,2-oxathiolane 2,2-dioxide, has a calculated LogP of approximately -0.5, reflecting its significantly higher aqueous solubility and lower membrane permeability . The phenyl group thus confers over a 1000-fold increase in octanol-water partitioning.

Lipophilicity
Cross-study
LogP 2.56
parent LogP −0.5
Δ LogP ≈ 3.1
Phenyl substitution increases lipophilicity for organic-phase reactions.
Calculated LogP; confirm for specific solvent systems.
Lipophilicity Drug Design Extraction Efficiency

Ring Strain and Nucleophilic Ring-Opening Reactivity

1,2-Oxathiolane 2,2-dioxides undergo nucleophilic ring opening at the α-CH₂ position adjacent to the sulfonate ester, a reaction driven by the ring strain inherent to the five-membered, 1,2-heteroatom arrangement [1]. In contrast, 1,3-oxathiolane 2,2-dioxides (such as 2-phenyl-1,3-oxathiolane 2,2-dioxide) are significantly more stable and require harsher conditions for ring cleavage due to the reduced strain in the 1,3-disposition of heteroatoms [2]. While direct kinetic data for the 3-phenyl derivative is not available, this class-level difference in reactivity is well-established in the literature.

Ring Reactivity
Class-level inference
High susceptibility (class characteristic)
1,3-oxathiolane: low reactivity
Reported class behavior supports ring-opening utility.
Compound-specific kinetic data not available.
Ring Strain Nucleophilic Ring Opening Synthetic Utility

3-Phenyl-1,2-oxathiolane 2,2-dioxide: Key Application Scenarios


Nucleophilic Ring-Opening to Sulfonate Esters

The high susceptibility of 1,2-oxathiolane 2,2-dioxides to nucleophilic attack at the α-methylene position makes 3-phenyl-1,2-oxathiolane 2,2-dioxide a strategic intermediate for synthesizing phenyl-bearing sulfonate esters or alcohols. Its reactivity advantage over 1,3-oxathiolane derivatives [1] enables efficient, mild-condition transformations with O-, S-, or N-centered nucleophiles [2], which is critical for generating complex molecules without degrading sensitive functional groups.

Lipophilic Pharmacophore Building Block

With a calculated LogP of 2.56 [1], 3-phenyl-1,2-oxathiolane 2,2-dioxide provides a balanced lipophilic scaffold for medicinal chemistry campaigns targeting intracellular or membrane-associated proteins. Its partition coefficient places it in the optimal range for oral bioavailability and blood-brain barrier penetration, while the cyclic sulfonate moiety offers a unique hydrogen-bonding acceptor pattern not found in common heterocycles. This combination is particularly valuable in fragment-based drug design and lead optimization programs.

High-Boiling Point Purification and Process Development

Process chemists requiring a cyclic sulfonate with a boiling point above 390 °C should select 3-phenyl-1,2-oxathiolane 2,2-dioxide (394.4 °C) over its 5-phenyl isomer (387.9 °C) [1]. This 6.5 °C difference, while seemingly small, can determine the feasibility of high-temperature distillations and the separation of close-boiling impurities. When reaction conditions or work-up procedures are optimized for this specific boiling point, substitution with the 5-phenyl isomer will result in altered distillation profiles and potential product loss.

Application
Selection Property
Validation Focus
Sulfonate ester synthesis
α-methylene ring-opening reactivity
Nucleophile scope and mild-condition compatibility
Lipophilic building block
LogP ~2.6 partition profile
Membrane permeability and hydrogen-bonding pattern
High-temperature distillation
Reported boiling point ~394 °C
Distillation profile and impurity separation

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